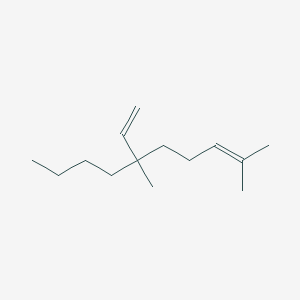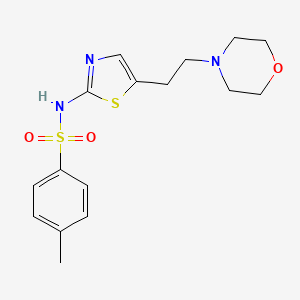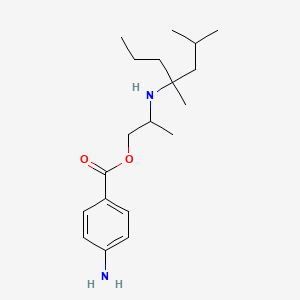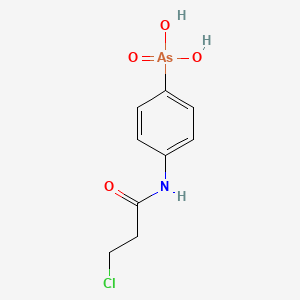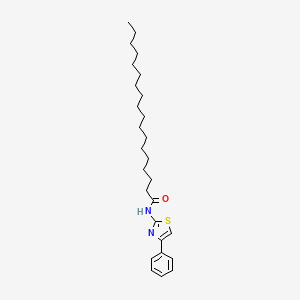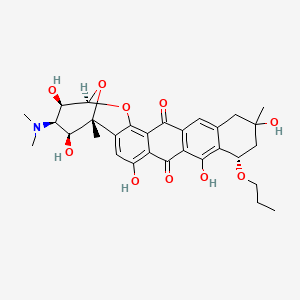
7-Con-O-propylnogarol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Con-O-propylnogarol is a synthetic derivative of the anthracycline antibiotic family. Anthracyclines are well-known for their potent anti-cancer properties. This compound has been studied for its potential therapeutic applications, particularly in oncology, due to its ability to interfere with DNA replication in cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Con-O-propylnogarol typically involves multiple steps, starting from the parent anthracycline structure. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the anthracycline molecule are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Propyl Group: The propyl group is introduced at the 7th position through a series of reactions, including alkylation.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-Con-O-propylnogarol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Various substitution reactions can occur at different positions on the anthracycline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracycline derivatives.
Aplicaciones Científicas De Investigación
7-Con-O-propylnogarol has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the reactivity of anthracyclines.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit DNA replication in cancer cells.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mecanismo De Acción
7-Con-O-propylnogarol exerts its effects primarily by intercalating into DNA, disrupting the normal function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the formation of DNA double-strand breaks, ultimately causing cell death. The compound also generates reactive oxygen species, contributing to its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar anti-cancer properties.
Daunorubicin: Shares a similar mechanism of action but differs in its clinical applications.
Epirubicin: A derivative of doxorubicin with a slightly different chemical structure, leading to variations in its pharmacokinetics and toxicity profile.
Uniqueness
7-Con-O-propylnogarol is unique due to the presence of the propyl group at the 7th position, which may influence its pharmacological properties and interactions with cellular targets. This structural modification can potentially enhance its efficacy and reduce side effects compared to other anthracyclines.
Propiedades
Número CAS |
71628-98-3 |
|---|---|
Fórmula molecular |
C30H35NO10 |
Peso molecular |
569.6 g/mol |
Nombre IUPAC |
(1R,10S,21R,22R,23R,24S)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-10-propoxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C30H35NO10/c1-6-7-39-16-11-29(2,38)10-12-8-13-18(23(34)17(12)16)24(35)19-15(32)9-14-26(20(19)22(13)33)40-28-25(36)21(31(4)5)27(37)30(14,3)41-28/h8-9,16,21,25,27-28,32,34,36-38H,6-7,10-11H2,1-5H3/t16-,21-,25+,27-,28+,29?,30+/m0/s1 |
Clave InChI |
PPMMOHFEQJMJHI-FZYHJQPSSA-N |
SMILES isomérico |
CCCO[C@H]1CC(CC2=CC3=C(C(=C12)O)C(=O)C4=C(C=C5C(=C4C3=O)O[C@H]6[C@@H]([C@@H]([C@@H]([C@@]5(O6)C)O)N(C)C)O)O)(C)O |
SMILES canónico |
CCCOC1CC(CC2=CC3=C(C(=C12)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


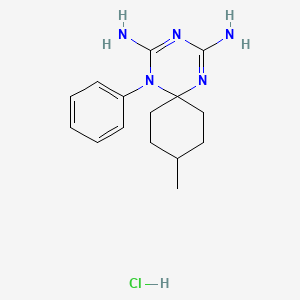
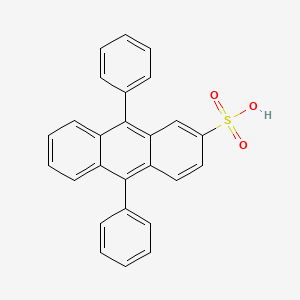
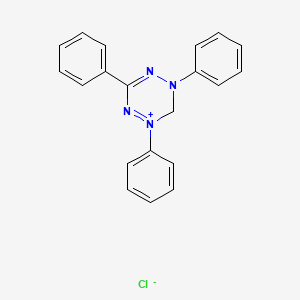
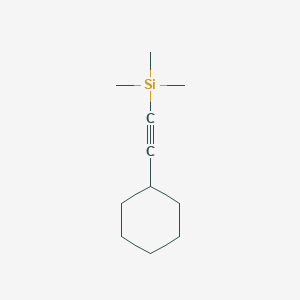
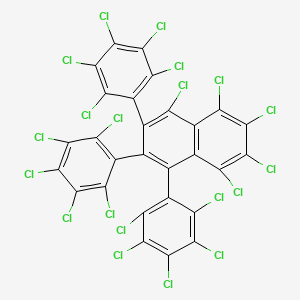
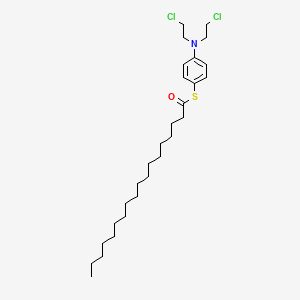
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)
